molecular formula C14H23NO3 B258702 2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid

2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid

Cat. No. B258702
M. Wt: 253.34 g/mol
InChI Key: DNPCQPRWUACXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid (also known as LY404039) is a compound that has been widely studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is a member of the G protein-coupled receptor family. The mGluR2 receptor is involved in the regulation of glutamate release in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders.

Mechanism of Action

LY404039 functions as a selective antagonist of the mGluR2 receptor. This receptor is involved in the regulation of glutamate release in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders. By blocking the mGluR2 receptor, LY404039 reduces glutamate release, which may have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
LY404039 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce glutamate release in the brain, which may have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, it has been shown to reduce anxiety-like behavior in animal models, which may have implications for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of LY404039 is its selectivity for the mGluR2 receptor. This selectivity allows for more precise manipulation of glutamate release in the brain, which may have therapeutic benefits in various neurological and psychiatric disorders. However, one limitation of LY404039 is its low overall yield in synthesis, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on LY404039. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and drug addiction. Additionally, further investigation into its neuroprotective effects in models of stroke and traumatic brain injury may have clinical implications. Finally, further research into the mechanism of action of LY404039 may provide insights into the regulation of glutamate release in the brain and potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of LY404039 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylpiperidine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with cyclohexanecarboxylic acid to form the desired product, LY404039. The overall yield of this synthesis is approximately 10%.

Scientific Research Applications

LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of schizophrenia, anxiety, depression, and drug addiction. Additionally, it has been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.

properties

Product Name

2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H23NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h10-12H,2-9H2,1H3,(H,17,18)

InChI Key

DNPCQPRWUACXEW-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC1CCCCN1C(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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